molecular formula C15H12INO3 B2403587 N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 625404-77-5

N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2403587
CAS No.: 625404-77-5
M. Wt: 381.169
InChI Key: JGCVAOAPCMXVOT-UHFFFAOYSA-N
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Description

The compound is a derivative of benzodioxine, which is a type of organic compound containing a benzene ring fused to a dioxin ring . The “N-(4-iodophenyl)” part suggests the presence of an iodine atom attached to a phenyl group, which is then attached to the rest of the molecule via a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as the presence of the iodine atom and the benzodioxine ring structure would likely influence properties such as its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and related compounds can be synthesized through various methods. One approach involves the reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines, which can lead to the formation of potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Biological Activities and Potential Therapeutic Applications

  • Potential Therapeutical Use : The structure of this compound, among others, has been explored for its potential therapeutic applications. Compounds with similar structures have shown promise in preliminary biological assays, including exhibiting insecticidal activity against specific pests (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).
  • Enantiospecific Synthesis for Therapeutic Agents : Certain enantiomers of related compounds are valuable for the enantiospecific synthesis of therapeutic agents, highlighting the importance of these compounds in pharmaceutical applications (Mishra, Kaur, Sharma, & Jolly, 2016).
  • Antibacterial and Anti-inflammatory Properties : Some derivatives of this compound have been synthesized and tested for their antibacterial potential and inhibitory action against enzymes like lipoxygenase, indicating potential use in treating inflammatory ailments (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, & Malik, 2017).

Advanced Chemical Reactions and Methodologies

  • Innovative Synthesis Methods : Research has been conducted on novel synthesis methods for related compounds, indicating the ongoing interest and development in the field of chemical synthesis, which could be relevant for the synthesis of this compound (Bao, Liu, Lv, & Qian, 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some N-aryl-β-alanine derivatives have been studied for their potential antibacterial, antiviral, fungicidal, antihelminthic, anticancer, and anti-inflammatory activities .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Properties

IUPAC Name

N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO3/c16-11-2-4-12(5-3-11)17-15(18)10-1-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCVAOAPCMXVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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